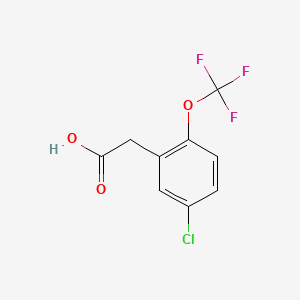

5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Description

Properties

IUPAC Name |

2-[5-chloro-2-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O3/c10-6-1-2-7(16-9(11,12)13)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUCNLJTXUDMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2-(trifluoromethyl)phenylacetic Acid for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-2-(trifluoromethyl)phenylacetic acid, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. While the query specified the trifluoromethoxy (-OCF₃) group, publicly available, high-confidence data predominantly pertains to the closely related trifluoromethyl (-CF₃) analogue. This guide will focus on the latter, 5-Chloro-2-(trifluoromethyl)phenylacetic acid (CAS No. 261763-25-1) , clarifying its chemical properties, strategic importance in medicinal chemistry, synthesis, and analytical validation. It serves as a critical resource for researchers leveraging fluorination strategies to enhance the pharmacokinetic and pharmacodynamic profiles of novel chemical entities.

Core Compound Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development.

Chemical Identity

-

IUPAC Name: 2-(5-Chloro-2-(trifluoromethyl)phenyl)acetic acid

-

CAS Number: 261763-25-1[1]

-

Molecular Formula: C₉H₆ClF₃O₂[1]

-

2D Structure:

Physicochemical Data

The properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection for synthesis, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| Molecular Weight | 238.59 g/mol | [1][2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 117-119 °C | N/A |

| Boiling Point | 282.8 °C at 760 mmHg | [2] |

| Density | ~1.469 g/cm³ | [2] |

The Medicinal Chemist's Perspective: Strategic Value of Halogenation

The specific placement of chloro and trifluoromethyl groups on the phenylacetic acid scaffold is a deliberate design choice rooted in established medicinal chemistry principles. These substitutions are not arbitrary; they are employed to predictably modify a molecule's biological behavior.

-

Trifluoromethyl (-CF₃) Group: This group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity confer several advantages[3].

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable methyl group (-CH₃) with a trifluoromethyl group (-CF₃) effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes[4][5]. This typically increases the compound's half-life and bioavailability[5].

-

Enhanced Binding Affinity: The high electronegativity of the -CF₃ group can alter the pKa of nearby functionalities and create favorable dipole-dipole or hydrogen bond interactions within a protein's active site, potentially increasing binding affinity and potency[6].

-

Increased Lipophilicity: The -CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier[7].

-

-

Chloro (-Cl) Group: As a halogen, chlorine also plays a vital role.

-

Modulating Lipophilicity and Polarity: The chloro group increases lipophilicity and can fill small hydrophobic pockets in a receptor, enhancing van der Waals interactions. Its placement is critical for optimizing receptor fit and can significantly improve potency[8].

-

Altering Electronic Properties: As an electron-withdrawing group, it can influence the acidity of the carboxylic acid moiety and the reactivity of the aromatic ring.

-

The combination of these two groups creates a chemical scaffold that is metabolically robust and primed for potent interactions with biological targets, making it a valuable building block for novel therapeutics.

Synthesis and Purification Strategy

The synthesis of substituted phenylacetic acids can be approached through various routes. A common and scalable method involves the creation of an organometallic intermediate from a corresponding aryl halide, followed by carboxylation or a two-step allylation/oxidation sequence.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible and industrially relevant two-step process for preparing trifluorophenylacetic acids from a bromo-substituted precursor[9]. This approach is noted for its efficiency and high yields[9].

Experimental Protocol: Grignard-Allylation Pathway

This protocol is a representative example based on established methods for similar structures[9]. Note: This procedure should only be performed by trained chemists in a controlled laboratory setting with appropriate safety precautions.

Materials:

-

1-Bromo-4-chloro-2-(trifluoromethyl)benzene

-

Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)

-

Allyl bromide

-

Sodium periodate (NaIO₄)

-

Ruthenium(III) chloride hydrate (RuCl₃)

-

Anhydrous THF, Acetonitrile, Water, Ethyl Acetate, Brine

-

Hydrochloric Acid (HCl)

-

Magnesium Sulfate (MgSO₄)

Step 1: Allylation of the Aryl Halide

-

Dissolve 1-bromo-4-chloro-2-(trifluoromethyl)benzene in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to between -15°C and -25°C using a suitable cooling bath.

-

Slowly add iPrMgCl (2M solution in THF, ~1.02 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

Age the resulting Grignard reagent mixture for 30-60 minutes at this temperature.

-

Slowly add allyl bromide (~1.04 equivalents), again maintaining a low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the Grignard reagent.

-

Carefully quench the reaction by adding water, followed by acidification with HCl.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude allyl-intermediate.

Step 2: Oxidative Cleavage to the Carboxylic Acid

-

Dissolve the crude intermediate from Step 1 in a 1:1 mixture of acetonitrile and water.

-

Cool the mixture to approximately 15°C.

-

Add sodium periodate (~4 equivalents) followed by a catalytic amount of RuCl₃ hydrate (~0.02 equivalents). An exotherm may be observed.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate. Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield pure 5-Chloro-2-(trifluoromethyl)phenylacetic acid.

Analytical Quality Control

Ensuring the identity and purity of the synthesized compound is a non-negotiable step in drug development. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

QC and Characterization Workflow

The logical flow for confirming the successful synthesis and purity of the final compound is outlined below.

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecule drug candidates. The following is a representative reverse-phase method suitable for this class of compounds[10].

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., Primesep SB, 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic acids. |

| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Acidifier ensures the carboxylic acid is protonated for better retention and peak shape. |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic solvent for reverse-phase chromatography. |

| Gradient | 40% B to 95% B over 15 minutes | A gradient elution ensures that both the main compound and any potential impurities (more or less polar) are eluted from the column. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 264 nm | Phenylacetic acids typically have a strong UV absorbance in this region. |

| Injection Vol. | 5 µL | Standard volume to avoid column overloading. |

Acceptance Criteria: The purity is determined by the area percentage of the main peak. For use as a research intermediate or in early-stage development, a purity of ≥95% is typically required.

Applications in Research and Drug Development

5-Chloro-2-(trifluoromethyl)phenylacetic acid is not an end-product drug but rather a crucial building block or intermediate . Its value lies in its pre-functionalized, metabolically-fortified structure, which chemists can elaborate into more complex and potent molecules.

-

Scaffold for NSAIDs: The phenylacetic acid motif is a classic structure in non-steroidal anti-inflammatory drugs (NSAIDs). This compound could serve as a starting point for developing novel cyclooxygenase (COX) inhibitors or other anti-inflammatory agents.

-

Intermediates for Diabetes Therapeutics: Trifluorophenylacetic acid derivatives are known intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes[9].

-

Synthesis of Agrochemicals: Fluorinated aromatic compounds are widely used in the development of modern pesticides and herbicides due to their enhanced stability and biological activity[11].

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Hazard Identification: Based on aggregated GHS data for similar compounds, this substance should be considered a potential irritant.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[11].

References

-

2-chloro-5-(trifluoromethyl)phenylacetic acid. Chemsrc. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

2,4,5 Trifluro phenyl acetic acid. Hely Speciality Chemicals. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

2,4,5-Trifluorophenylacetic acid | C8H5F3O2. PubChem. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

-

2-Trifluoromethoxyacetic Acid – Synthesis and Characterization. ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, National Center for Biotechnology Information. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. National Institutes of Health (NIH). [Link]

- Process for the synthesis of trifluorophenylacetic acids.

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ACS Publications. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-chloro-5-(trifluoromethyl)phenylacetic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]

- 11. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 12. 2,4,5-Trifluorophenylacetic acid | C8H5F3O2 | CID 2777950 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Halogenated Phenylacetic Acids: A Technical Guide for Researchers

Introduction: The Chemical Versatility and Biological Significance of Halogenated Phenylacetic Acids

Halogenated phenylacetic acids represent a compelling class of molecules at the intersection of synthetic chemistry and biology. The introduction of halogen atoms onto the phenylacetic acid scaffold dramatically influences their physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, give rise to a broad spectrum of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth exploration of the biological activities of halogenated phenylacetic acids, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships, and therapeutic potential. We will delve into the causality behind experimental choices, present detailed protocols for biological evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Mechanisms of Action: Unraveling the Molecular Pathways

The biological effects of halogenated phenylacetic acids are underpinned by their ability to interact with and modulate various cellular targets and signaling pathways. A key mechanism implicated in their anti-inflammatory and anticancer effects is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, cell proliferation, and survival.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκBα) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus.[2] Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2]

Certain phenolic acids have been shown to suppress the NF-κB pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[[“]][4] This inhibitory action is thought to be a key contributor to the anti-inflammatory properties of these compounds. The halogenation of phenylacetic acid can enhance this effect by increasing the compound's ability to interact with key components of the NF-κB signaling cascade.

Structure-Activity Relationships: The Impact of Halogenation

The type, position, and number of halogen substituents on the phenyl ring of phenylacetic acid derivatives significantly influence their biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Anticancer Activity

Studies on para-substituted halogenated phenylacetic acids have demonstrated a clear SAR in their antiproliferative activity against MCF-7 breast cancer cells. The order of activity was found to be Br > Cl ≥ F, with the bromo-substituted derivative exhibiting the highest potency.[1] This suggests that the size and electronegativity of the halogen atom play a critical role in the compound's interaction with its biological target. Dichloro-substituted phenylacetic acid derivatives have also shown promise as anticancer agents, with the ability to induce apoptosis in tumor cells.[5][6][7]

| Compound | Substitution Pattern | Biological Activity | IC50/MIC | Cell Line/Organism |

| 4-Bromophenylacetic acid | para-Bromo | Antiproliferative | 10 nM | MCF-7 |

| 4-Chlorophenylacetic acid | para-Chloro | Antiproliferative | 100 nM | MCF-7 |

| 4-Fluorophenylacetic acid | para-Fluoro | Antiproliferative | 100 nM | MCF-7 |

| Dichloroacetate | Dichloro | Anticancer | - | Neuroblastoma cells |

| 2-chloro-N-phenylacetamide | 2-Chloro (amide derivative) | Antifungal | 16-256 µg/mL | Aspergillus flavus |

| para-Bromophenoxy acetic acid | para-Bromo (phenoxy derivative) | Antibacterial | - | Bacillus subtilis, E. coli |

Table 1: Biological Activities of Selected Halogenated Phenylacetic Acid Derivatives

Experimental Protocols: A Guide to Biological Evaluation

To rigorously assess the biological activity of halogenated phenylacetic acids, standardized and validated experimental protocols are essential. This section provides detailed methodologies for key assays.

Synthesis of Halogenated Phenylacetic Acids

Synthesis of 2-Bromophenylacetic Acid:

-

To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid (2.7 mmol), N-bromosuccinimide (3.05 mmol), and carbon tetrachloride (5.5 mL).[8]

-

With stirring, add azobisisobutyronitrile (0.14 mmol).[8]

-

Heat the reaction mixture to reflux at 77°C and maintain for 2 hours, monitoring the reaction progress by 1H NMR until the starting material is consumed.[8]

-

After completion, cool the reaction to room temperature and dilute with hexane (10.0 mL).[8]

-

Filter the mixture and remove the solvent from the filtrate by rotary evaporation.[8]

-

Purify the crude product by silica gel column chromatography using a hexane/ether (2:1, v/v) eluent to yield 2-bromophenylacetic acid as a white solid.[8]

Synthesis of 4-Chlorophenylacetic Acid:

-

4-Chlorophenylacetic acid can be synthesized via the hydrolysis of 4-chlorobenzyl cyanide.[9]

-

The hydrolysis is typically carried out in an alkaline aqueous solution in the presence of a phase-transfer catalyst such as C6H5CH2(CH3)3N+Cl-.[9]

-

Alternatively, hydrolysis can be achieved using sulfuric acid, with the reaction rate and efficiency dependent on the acid concentration.[10]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per 100 µL of medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the halogenated phenylacetic acid derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Therapeutic Applications and Future Perspectives

The diverse biological activities of halogenated phenylacetic acids position them as promising candidates for the development of novel therapeutics. Their anticancer properties, particularly against hormone-dependent cancers, warrant further investigation. The ability of dichlorophenylacetic acid derivatives to induce apoptosis suggests their potential as standalone or adjuvant cancer therapies.[6]

In the realm of infectious diseases, halogenated phenylacetic acids have demonstrated both antibacterial and antifungal activities.[11][12][13] Further optimization of their structures could lead to the development of new antimicrobial agents to combat drug-resistant pathogens.

The anti-inflammatory effects of these compounds, mediated at least in part through the inhibition of the NF-κB pathway, suggest their potential for treating a range of inflammatory conditions.

Future research should focus on elucidating the precise molecular targets of these compounds and understanding the detailed mechanisms by which halogenation enhances their biological activities. The development of more selective and potent analogs through medicinal chemistry approaches, guided by SAR studies, will be crucial for translating the therapeutic potential of halogenated phenylacetic acids into clinical applications.

Conclusion

Halogenated phenylacetic acids are a versatile class of compounds with a wide array of biological activities. Their ability to modulate key signaling pathways, such as the NF-κB pathway, and to exhibit potent anticancer, antimicrobial, and anti-inflammatory effects makes them attractive leads for drug discovery and development. A thorough understanding of their mechanisms of action and structure-activity relationships, facilitated by rigorous experimental evaluation, will be paramount in harnessing their full therapeutic potential. This guide provides a foundational framework for researchers to explore and advance the science of halogenated phenylacetic acids.

References

-

ResearchGate. IC50 values of the enzyme inhibition results. Available from: [Link]

-

PubMed. Discovery of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives as potent KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions. Available from: [Link]

-

PubMed. Arogenate dehydratases can modulate the levels of phenylacetic acid in Arabidopsis. Available from: [Link]

-

PubMed. [Anti-cancer properties of dichloroacetate]. Available from: [Link]

-

ResearchGate. MIC (minimum inhibitory concentrations) of fluoroquinolone derivatives. Available from: [Link]

-

Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

-

NIH. Comparative Evaluation of Antimicrobial Activity and Minimum Inhibitory Concentration of Commercially Available Pediatric Dentifrices: An In Vitro Study. Available from: [Link]

-

Pharmacia. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents. Available from: [Link]

-

Protocols.io. ACE-inhibitory activity assay: IC50. Available from: [Link]

- Google Patents. CN1927810A - Preparation method of chlorophenyl acetic acid.

- Google Patents. US5036156A - Process for the preparation of α-bromo-phenylacetic acids.

-

PubMed. Dichloroacetate inhibits neuroblastoma growth by specifically acting against malignant undifferentiated cells. Available from: [Link]

-

PubMed. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Available from: [Link]

-

NIH. NF-kB directs dynamic super enhancer formation in inflammation and atherogenesis. Available from: [Link]

-

ResearchGate. Synthesis and characterization of p-chlorophenylacetic acid. Available from: [Link]

-

MerLion Pharmaceuticals. Effects of Varying MIC parameters on the in vitro Activity of Finafloxacin. Available from: [Link]

-

PubMed. Modulation of the phenylacetic acid metabolic complex by quinic acid alters the disease-causing activity of Rhizoctonia solani on tomato. Available from: [Link]

-

Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available from: [Link]

-

PubMed. Dichloroacetate improves immune dysfunction caused by tumor-secreted lactic acid and increases antitumor immunoreactivity. Available from: [Link]

-

PubChem. (4-Chlorophenyl)acetic acid. Available from: [Link]

-

Consensus. Mechanisms of chlorogenic acid in modulating NF-κB and Nrf2 pathways. Available from: [Link]

-

ResearchGate. Percent DGAT1 enzyme inhibition and IC50 values for single.... Available from: [Link]

-

NIH. 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. Available from: [Link]

-

Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available from: [Link]

-

International Journal of Pharmaceutical and Clinical Research. Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. Available from: [Link]

-

PubMed. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. Available from: [Link]

-

Indonesian Biomedical Journal. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. Available from: [Link]

-

NIH. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria. Available from: [Link]

-

ResearchGate. Activation of NF-κB pathway by different inflammatory stimuli leads to.... Available from: [Link]

- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

NIH. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Available from: [Link]

Sources

- 1. NF-kB directs dynamic super enhancer formation in inflammation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]

- 5. [Anti-cancer properties of dichloroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 7. Dichloroacetate inhibits neuroblastoma growth by specifically acting against malignant undifferentiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 11. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

Technical Guide: Discovery and Optimization of Novel Phenylacetic Acid Derivatives

Topic: Discovery of Novel Phenylacetic Acid Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Phenylacetic acid (PAA) scaffolds represent a cornerstone in medicinal chemistry, serving as the pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and emerging as potent anticancer agents.[2] This guide provides a technical roadmap for the rational design, synthesis, and biological validation of novel PAA derivatives. Moving beyond standard protocols, we analyze the structural causality of bioactivity and detail self-validating synthetic workflows that prioritize metabolic stability and target selectivity.[1]

Rational Design & Structure-Activity Relationships (SAR)

The Pharmacophore Logic

The biological efficacy of PAA derivatives hinges on the spatial arrangement of the carboxylic acid tail relative to the aromatic core.[1] For anti-inflammatory applications (COX inhibition), the "angle of twist" between phenyl rings is critical.[3]

-

Ortho-Substitution Effect: Introducing bulky groups (e.g., chloro, methyl) at the ortho positions of the phenyl ring forces the molecule into a non-planar conformation. This "twisted" geometry is essential for fitting into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.[1]

-

Metabolic Blocking: Unsubstituted

-carbons are susceptible to rapid metabolic oxidation.[1] Introduction of -

Anticancer Modalities: For cytotoxicity against lines like HepG2 and MCF-7, the presence of phenolic hydroxyl groups (-OH) correlates directly with potency, likely due to radical scavenging and redox modulation.[1] Conversely, methoxy substitutions often reduce potency, highlighting the need for free hydrogen bond donors.

Visualization: SAR Decision Matrix

Figure 1: SAR Decision Matrix illustrating the divergent structural requirements for anti-inflammatory vs. anticancer activity.[1]

Advanced Synthetic Methodologies

Traditional hydrolysis of benzyl cyanides is often plagued by the toxicity of NaCN and harsh reaction conditions. Modern workflows prioritize transition-metal catalysis for milder, higher-yielding routes.[1]

Protocol A: Palladium-Catalyzed Carbonylation

This method avoids toxic cyanide sources by using CO (or CO surrogates) to convert benzyl chlorides directly to PAA derivatives.[1]

-

Rationale: Benzyl chlorides are activated by Pd(0), undergoing oxidative addition. The subsequent CO insertion and nucleophilic attack by water/hydroxide yield the acid.[1]

-

Key Reagents:

Step-by-Step Workflow:

-

Charge: In a high-pressure reactor, dissolve 2,4-dichlorobenzyl chloride (10 mmol) in Xylene (10 mL).

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (0.13 mmol) and TEAC (0.18 mmol).

-

Base: Add 4M NaOH (8 mL).

-

Reaction: Pressurize with CO (1.5 MPa) and heat to 80°C. Stir vigorously for 12 hours.

-

Workup: Cool, depressurize, and separate the aqueous layer. Acidify with HCl to precipitate the 2,4-dichlorophenylacetic acid.[1]

-

Validation: Recrystallize from ethanol. Confirm structure via 1H NMR (Singlet at ~3.6 ppm for -CH2-).

Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl PAAs

For creating complex 3,4,5-triphenyl derivatives, a modular building block approach is superior.[1]

-

Rationale: Allows the installation of the acetic acid tail after constructing the bulky aromatic core, preventing side reactions on the acid group.[1]

-

Workflow:

-

Core Synthesis: React 2,6-dibromo-4-methylaniline with aryl boronic acids via Suzuki coupling to form the triphenyl core.[1]

-

Functionalization: Convert the methyl group to a benzylic bromide (NBS/AIBN).

-

Homologation: React with NaCN (if traditional) or use the Carbonylation method above to install the -CH2COOH moiety.[1]

-

Visualization: Synthetic Pathway Flow

Figure 2: Comparison of direct carbonylation vs. modular Suzuki coupling pathways.

Biological Evaluation & Validation

In Vitro Cytotoxicity (MTT Assay)

To validate anticancer potential, compounds must be screened against specific cell lines (e.g., HepG2 for liver cancer, PC3 for prostate).

-

Protocol:

-

Seeding: Seed cells (1x10^4 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Treat with graded concentrations of the PAA derivative (0.1 - 100 µM).[1] Include 5-Fluorouracil (5-FU) as a positive control.[1]

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add MTT reagent. Viable mitochondria reduce MTT to purple formazan.[1]

-

Quantification: Dissolve formazan in DMSO. Measure Absorbance at 570 nm.[1]

-

Calculation: Determine IC50 using non-linear regression.

-

Comparative Potency Data

The following table summarizes the potency of novel phenoxyacetamide/PAA derivatives compared to standard care drugs.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference Standard (IC50) |

| Cmpd 1 | 2,4-Dichloro-PAA | HepG2 (Liver) | 1.43 | 5-FU (5.[1]32) |

| Cmpd 2b | 4-Nitro-phenylacetamide | PC3 (Prostate) | 52.0 | Imatinib (40.[1][4][5]0) |

| Cmpd 2c | 4-Nitro-phenylacetamide | MCF-7 (Breast) | 100.0 | Imatinib (98.[1][4][5]0) |

| Diclofenac | 2,6-Dichloro-anilino | COX-2 (Enzyme) | 0.02 | Indomethacin (0.[1]05) |

Data synthesized from Sources [5], [7], [9].

Future Perspectives: PROTACs and Covalent Inhibitors

The field is moving toward targeted protein degradation. PAA scaffolds are ideal "warheads" or linkers for PROTACs (Proteolysis Targeting Chimeras).[1]

-

Strategy: Link a PAA-based COX inhibitor to an E3 ligase ligand (e.g., Thalidomide).[1] This recruits the ubiquitin-proteasome system to degrade the COX enzyme entirely rather than just inhibiting it, potentially overcoming resistance.[1]

-

Covalent Inhibition: Introduction of acrylamide groups onto the PAA core can create irreversible inhibitors that target specific cysteines, similar to the mechanism of Ibrutinib.

References

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI.[Link][1][2]

-

An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research.[Link][1]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate.[Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer. MDPI.[Link][1]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents. NIH/PubMed.[1][Link]

-

Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv.[1][Link][1]

-

Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. NIH/PMC.[1][Link]

-

Fragment-to-Lead Medicinal Chemistry Publications in 2024. ACS/NIH.[1][Link][1]

-

Investigations of Diclofenac Sorption on Intact and Modified Chlorella vulgaris Biomass. MDPI.[Link][1][2][6][7]

Sources

- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jetir.org [jetir.org]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note: Synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetic Acid

This Application Note details the synthesis of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid , a high-value fluorinated scaffold used in the development of metabolic disease therapeutics (e.g., PPAR agonists) and agrochemicals.

The presence of the trifluoromethoxy (

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of phenylacetic acids bearing electron-withdrawing groups (like

Strategic Disconnections

-

Pathway A (Homologation): The most reliable laboratory-scale route. It utilizes the Arndt-Eistert synthesis to extend the carbon chain of the commercially available benzoic acid derivative by one methylene unit.

-

Pathway B (Classical): Suitable for scale-up. Involves radical bromination of the toluene precursor followed by cyanation and hydrolysis.

-

Pathway C (Transition Metal Catalysis): A modern approach using Negishi cross-coupling of the aryl bromide with a Reformatsky reagent.

Visual Synthesis Workflow

Figure 1: Retrosynthetic map showing the three primary routes to the target scaffold. Pathway A (Blue) is preferred for high-purity medicinal chemistry applications.

Part 2: Detailed Experimental Protocols

Protocol A: Arndt-Eistert Homologation (Preferred Route)

Rationale: This route avoids the use of cyanide and provides the highest purity product. We utilize trimethylsilyldiazomethane (

Step 1: Formation of Acid Chloride[1]

-

Reagents: 5-Chloro-2-(trifluoromethoxy)benzoic acid (1.0 equiv), Thionyl Chloride (

, 5.0 equiv), DMF (catalytic). -

Procedure:

-

Dissolve 10.0 g (39.3 mmol) of the benzoic acid in 50 mL of anhydrous dichloromethane (DCM).

-

Add 2 drops of DMF as a catalyst.

-

Add

(14.3 mL) dropwise at 0°C under -

Reflux for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to yield the crude acid chloride as a yellow oil. Use immediately.

-

Step 2: Diazoketone Formation & Wolff Rearrangement[1][2]

-

Reagents:

(2.0 M in hexanes), Triethylamine ( -

Procedure:

-

Dissolve the crude acid chloride in THF/Acetonitrile (1:1, 100 mL) and cool to 0°C.

-

Add

(2.0 equiv) dropwise. Caution: Evolution of -

Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.

-

Concentrate carefully to remove excess

. -

Dissolve the yellow residue (diazoketone) in 1,4-dioxane (100 mL) and water (20 mL).

-

Add

(0.1 equiv) and -

Heat to 70°C in the dark (foil-wrapped flask) for 4 hours. The mixture will turn black as silver precipitates.

-

Workup: Filter through Celite. Acidify filtrate with 1M HCl to pH 2. Extract with Ethyl Acetate (

mL). Dry over -

Purification: Recrystallize from Hexanes/EtOAc to obtain white crystals.

-

Protocol B: Radical Bromination & Cyanation (Scale-Up Route)

Rationale: This route uses cheaper reagents and is suitable for multi-gram synthesis, provided the user has a fume hood capable of handling cyanides.

Step 1: Radical Bromination

-

Reagents: 5-Chloro-2-(trifluoromethoxy)toluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.05 equiv), Trifluorotoluene (

) as solvent. -

Procedure:

-

Dissolve starting toluene in

(0.5 M). Note: -

Add NBS and AIBN.

-

Reflux (approx. 102°C) for 6 hours. Monitor by TLC (Hexanes).

-

Cool, filter off succinimide byproduct.

-

Wash filtrate with water, dry, and concentrate to yield the benzyl bromide.

-

Step 2: Cyanation

-

Reagents: Sodium Cyanide (NaCN, 1.2 equiv), DMF.

-

Safety: NaCN is fatal if swallowed or inhaled. Use a bleach trap for all waste.

-

Procedure:

-

Suspend NaCN in DMF at 0°C.

-

Add the benzyl bromide solution dropwise.

-

Stir at RT for 4 hours.

-

Quench with dilute NaOH (keeps HCN in solution as cyanide). Extract with

.

-

Step 3: Hydrolysis

-

Reagents:

(60% aq), Acetic Acid. -

Procedure:

-

Reflux the nitrile in a mixture of

(1:1) for 12 hours. -

Pour onto ice. The solid acid precipitates.

-

Filter and wash with cold water.

-

Part 3: Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these predicted values.

Predicted NMR Data

| Nucleus | Shift ( | Multiplicity | Assignment |

| 11.0 - 12.5 | Broad Singlet | -COOH | |

| 7.45 | Doublet ( | Ar-H (C6, ortho to acetic acid) | |

| 7.32 | dd ( | Ar-H (C4, para to OCF3) | |

| 7.20 | Doublet ( | Ar-H (C3, ortho to OCF3) | |

| 3.75 | Singlet | Ar-CH | |

| -58.2 | Singlet | -OCF |

Quality Control Checkpoints

-

Regioselectivity Check: In Protocol B (Bromination), ensure no bromination occurred on the aromatic ring. The

group is deactivating, but the methyl group activates the ortho position. -

Defluorination Check: The

group is generally stable, but strong Lewis acids (like

Part 4: Critical Safety Information

Handling Trifluoromethoxy Compounds

The

-

Fire Safety: In case of fire, use standard foam or dry powder. Do not inhale smoke.

-

Waste Disposal: Do not mix with strong alkalis in waste streams, as this may slowly degrade the fluorinated group over time.

TMSCHN (Trimethylsilyldiazomethane)

While safer than diazomethane,

-

Protocol: Always use in a functioning fume hood.

-

Neutralization: Quench excess reagent with dilute acetic acid or 1M HCl in methanol dropwise until bubbling ceases before disposal.

Cyanide Handling (Protocol B)

-

Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available on-site.

-

pH Control: Never allow the reaction mixture pH to drop below 9.0 while cyanide is present to prevent HCN gas evolution.

References

-

Arndt-Eistert Homologation Mechanism & Scope

-

Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.

-

-

Synthesis of Trifluoromethoxy Aromatics

-

Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Driven Radical Substitution without Stereoelectronic Control. Chemical Reviews, 105(3), 827–856.

-

-

Safety of TMSCHN2

-

Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane - A Safe and Efficient Alternative to Diazomethane.[1] Monatshefte für Chemie, 135, 1015–1022.

-

-

Negishi Coupling for Phenylacetic Acids

-

Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides with Functionalized Aryl Halides. Journal of the American Chemical Society, 125(37), 11176–11177.

-

-

General Properties of Fluorinated Phenylacetic Acids

-

Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Sources

Application Note & Protocol: Advanced Coupling Strategies for 5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Abstract: This document provides a comprehensive technical guide for the chemical coupling of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid, a key building block in modern medicinal chemistry and materials science. We present detailed, field-tested protocols for its conjugation to amine and alcohol moieties, focusing on robust and efficient amide bond and ester formation. The causality behind reagent selection, reaction setup, and purification strategies is explained to empower researchers to adapt these methods for their specific molecular targets. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Utility of a Fluorinated Building Block

5-Chloro-2-(trifluoromethoxy)phenylacetic acid is a valuable synthetic intermediate. Its unique substitution pattern—featuring an electron-withdrawing chlorine atom and a lipophilic, metabolically stable trifluoromethoxy group—imparts desirable pharmacokinetic properties to parent molecules. Phenylacetic acid derivatives are core components in numerous pharmaceuticals, and the ability to efficiently couple this specific moiety to various nucleophiles is a critical step in the synthesis of novel chemical entities.[1][2]

The primary challenge in coupling any carboxylic acid is the chemical nature of the carboxyl group itself. The hydroxyl (-OH) is a poor leaving group, making direct condensation with amines or alcohols inefficient without activation.[3] Therefore, modern coupling strategies rely on "activating agents" that convert the hydroxyl into a more reactive intermediate, which is then readily displaced by a nucleophile like an amine or alcohol.[4] This guide details two first-choice protocols for amide formation and one for esterification, designed for high yield and purity.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to understand the properties and handling requirements of the starting material.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O₃ | N/A |

| Molecular Weight | 254.59 g/mol | N/A |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 121 - 125 °C | [5] |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DCM, THF, Ethyl Acetate) | [6] |

| CAS Number | 192860-70-5 | N/A |

Safety & Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handle the solid reagent in a well-ventilated area or a fume hood to avoid inhalation of dust.[7]

-

Causes serious eye irritation.[8] In case of contact, rinse cautiously with water for several minutes.[8]

-

May cause skin irritation. Wash thoroughly after handling.[7][8]

-

Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

The Core Principle: Carboxylic Acid Activation

The central theme of all coupling reactions described herein is the in situ activation of the carboxylic acid. The process involves converting the carboxyl -OH into a superior leaving group, thereby creating a highly electrophilic carbonyl carbon that is susceptible to nucleophilic attack.

Caption: General workflow for carboxylic acid coupling reactions.

Protocol I: High-Efficiency Amide Coupling with HATU

For demanding applications, including sterically hindered amines or when high yields are critical, uronium-based coupling reagents like HATU are the gold standard.[9] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then efficiently acylates the amine.[10][11]

Causality: The choice of HATU is justified by its high reactivity and the lower incidence of side reactions, such as epimerization in chiral substrates, compared to some other methods.[9] The reaction proceeds via a distinct two-step, one-pot sequence: activation followed by nucleophilic attack.[10] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate salt without competing with the primary amine nucleophile.

HATU Coupling: Step-by-Step Protocol

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).

-

Reagent Addition: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

-

Pre-activation: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 15-20 minutes. This "pre-activation" step is critical for forming the active ester before the amine is introduced.[12]

-

Nucleophile Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-6 hours).

-

Work-up:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol II: Robust Amide Coupling with EDC/HOBt

The carbodiimide-mediated coupling, specifically using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), is a widely used, cost-effective, and reliable method for amide bond formation.[13][14]

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and prone to side reactions. The additive HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine to form the desired amide.[15][16] This two-stage activation minimizes unwanted side products and improves overall yield.[16] Dichloromethane (DCM) is a common solvent choice due to its inertness and ease of removal.

EDC/HOBt Coupling: Step-by-Step Protocol

-

Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

-

Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM) (approx. 0.2 M). If solubility is an issue, DMF can be used.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the reaction rate and minimize potential side reactions.

-

EDC Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.[14]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir overnight (12-18 hours).

-

Monitoring: Check for the disappearance of the starting material using TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.[14]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude material via flash column chromatography as described in Protocol I.

Caption: Simplified activation pathway using EDC and HOBt.

Protocol III: Fischer-Speier Esterification

For the synthesis of simple alkyl esters (e.g., methyl or ethyl esters), a classical Fischer-Speier esterification is an effective and atom-economical method. This reaction is an equilibrium process and requires a strong acid catalyst and typically the alcohol as the solvent to drive the reaction to completion.

Causality: This method relies on protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (like H₂SO₄), which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile. The reaction is reversible, so using a large excess of the alcohol as the solvent and/or removing the water byproduct as it forms (e.g., with a Dean-Stark apparatus) is necessary to push the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

Fischer Esterification: Step-by-Step Protocol

-

Preparation: Place 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (1.0 eq) in a round-bottom flask.

-

Solvent/Reagent: Add a large excess of the desired dry alcohol (e.g., methanol or ethanol, serving as both reactant and solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops per 10 mmol of carboxylic acid).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting acid is no longer visible (typically 4-24 hours).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

-

Combine the organic extracts and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude ester can often be purified by flash column chromatography if necessary.

Summary and Troubleshooting

| Method | Coupling Partner | Key Reagents | Pros | Cons |

| HATU Coupling | Amines | HATU, DIPEA | High yields, fast, good for hindered substrates | Expensive reagent, moisture sensitive |

| EDC/HOBt Coupling | Amines | EDC, HOBt | Cost-effective, reliable, water-soluble byproduct | Slower than HATU, potential side reactions |

| Fischer Esterification | Simple Alcohols | H₂SO₄ (cat.), Alcohol | Atom-economical, simple setup | Equilibrium-limited, requires harsh acidic conditions |

Common Troubleshooting:

-

Low Yield (Amide Couplings): Ensure all reagents and solvents are anhydrous. Confirm the quality of the coupling reagent, as they can degrade over time. Consider increasing the pre-activation time for the HATU protocol. For difficult couplings, gentle heating (40-50 °C) may be beneficial.[17]

-

Reaction Stalls: The amine nucleophile may be too electron-deficient or sterically hindered. Switching to a more powerful coupling reagent (if using EDC, switch to HATU) or a different solvent system may be necessary.[17]

-

Multiple Products: In EDC coupling without HOBt, side reactions can occur. Ensure the additive is used. In all cases, ensure proper stoichiometry; an excess of the amine can sometimes be beneficial.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids – DCC and EDC Coupling. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

-

Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. mdpi.com [mdpi.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 2,4,5-Trifluorophenylacetic acid at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. peptide.com [peptide.com]

- 10. HATU - Wikipedia [en.wikipedia.org]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. growingscience.com [growingscience.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: Strategic Utilization of 5-Chloro-2-(trifluoromethoxy)phenylacetic Acid in Next-Gen DPP-IV Inhibitor Synthesis

The following Application Note and Protocol guide details the strategic utilization of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Executive Summary

The development of gliptin-class drugs (e.g., Sitagliptin, Omarigliptin) relies heavily on the

This guide details the synthetic protocol for converting 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (CAS 261763-25-1) into a chiral

Chemical Profile & Strategic Utility

Precursor Specifications

| Property | Data |

| Compound Name | 5-Chloro-2-(trifluoromethoxy)phenylacetic acid |

| CAS Number | 261763-25-1 |

| Molecular Formula | C |

| Molecular Weight | 254.59 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity Requirement |

Mechanism of Action (SAR Insight)

In DPP-IV inhibition, the phenyl ring occupies the S1 hydrophobic subsite.

-

Electronic Effect: The electron-withdrawing nature of the 5-Cl and 2-OCF

groups reduces the electron density of the aromatic ring, strengthening -

Conformational Lock: The bulky -OCF

group at the ortho position induces a specific torsion angle relative to the acetic acid tail, pre-organizing the molecule for binding and reducing the entropic penalty upon docking.

Synthetic Pathway: Homologation to -Amino Acid

The primary challenge is converting the phenylacetic acid into the

Reaction Workflow Diagram (Graphviz)

Figure 1: Scalable homologation workflow converting the phenylacetic acid precursor to the chiral

Detailed Experimental Protocol

Phase 1: Preparation of the -Keto Ester

Objective: Extend the carbon chain by one unit to create the 4-aryl-3-oxobutanoate scaffold.

Reagents:

-

5-Chloro-2-(trifluoromethoxy)phenylacetic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 eq)

-

Ethanol (anhydrous)

-

Dichloromethane (DCM)

Protocol:

-

Activation: Charge a reactor with 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (10.0 g, 39.3 mmol) and anhydrous DCM (100 mL). Cool to 0°C.

-

Coupling: Add CDI (7.0 g, 43.2 mmol) portion-wise over 15 minutes. Caution: CO

evolution. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour. -

Adduct Formation: Add Meldrum’s acid (6.2 g, 43.2 mmol). Stir at RT for 4 hours. Monitor by TLC (disappearance of starting acid).

-

Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove imidazole byproducts. Dry over MgSO

and concentrate in vacuo to yield the crude acyl-Meldrum's intermediate. -

Alcoholysis (Decarboxylation): Dissolve the residue in anhydrous Ethanol (50 mL). Heat to reflux (80°C) for 4 hours.

-

Isolation: Concentrate the solvent. Purify via flash column chromatography (Hexane/EtOAc 9:1) to obtain Ethyl 4-(5-chloro-2-(trifluoromethoxy)phenyl)-3-oxobutanoate .

-

Target Yield: 85-90%.

-

Phase 2: Asymmetric Enzymatic Transamination (Green Chemistry Route)

Objective: Convert the

Reagents:

- -Keto ester substrate (from Phase 1)

-

Transaminase Enzyme (e.g., ATA-113 or Codexis variant)

-

Isopropylamine (Amine donor)

-

PLP (Pyridoxal-5'-phosphate) cofactor

-

Phosphate Buffer (pH 7.5)

Protocol:

-

Buffer Prep: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine.

-

Reaction: Add the

-keto ester (2.0 g) dissolved in DMSO (5% v/v total volume) to the buffer. -

Initiation: Add Transaminase enzyme (50 mg). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

-

Monitoring: Check conversion via HPLC (Chiralpak AD-H column).

-

Success Criterion: >98% conversion, >99% ee.

-

-

Extraction: Acidify to pH 2 with 6M HCl. Extract the unreacted ester with EtOAc. Then, adjust aqueous phase to pH 10 and extract the amine product (if ester hydrolysis occurred, the amino acid will remain in the aqueous phase; for the amino ester, extract into organic).

-

Hydrolysis (if needed): Treat the ethyl ester with LiOH/THF/Water to generate the final (3R)-3-amino-4-(5-chloro-2-(trifluoromethoxy)phenyl)butanoic acid .

Quality Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | Conform to structure; distinct -OCF | |

| Fluorine NMR | Single peak for -OCF | |

| Purity | HPLC (C18, ACN/H | |

| Chiral Purity | Chiral HPLC (Daicel Chiralpak) | |

| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm; DCM < 600 ppm. |

Self-Validating Checkpoints

-

Checkpoint 1 (CDI Addition): Ensure CO

evolution ceases before adding Meldrum's acid. Incomplete activation leads to low yields. -

Checkpoint 2 (Decarboxylation): Monitor the disappearance of the "Meldrum's adduct" spot on TLC. If the intermediate persists, extend reflux time.

-

Checkpoint 3 (Enzymatic pH): The transaminase reaction consumes amine donor; ensure pH remains buffered at 7.0-8.0. A drop in pH < 6.0 deactivates the enzyme.

References

-

Meldrum's Acid Chemistry: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry. Link

-

DPP-IV Inhibitor SAR: Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Current Topics in Medicinal Chemistry. Link

-

Transaminase Biocatalysis: Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to Sitagliptin manufacture. Science.[4] Link

-

Trifluoromethoxy Properties: Leroux, F. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemBioChem. Link

-

Compound Data: PubChem. 5-chloro-2-(trifluoromethoxy)phenylacetic acid (CID 2778122). National Library of Medicine. Link

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. CN105399744A - Synthetic method for omarigliptin - Google Patents [patents.google.com]

- 3. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]

- 4. CN101151265A - Dipeptidyl peptidase-IV inhibitory compound, process for its preparation, and pharmaceutical composition containing the compound as an active agent - Google Patents [patents.google.com]

- 5. 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid [myskinrecipes.com]

Application Notes and Protocols: Amide Bond Formation with 5-Chloro-2-(trifluoromethoxy)phenylacetic acid

Introduction: Navigating the Challenges of Sterically and Electronically Demanding Couplings

Amide bond formation is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development.[1] The inherent stability and prevalence of the amide linkage in countless biologically active molecules underscore the continuous need for robust and efficient coupling methodologies.[1] However, the seemingly straightforward condensation of a carboxylic acid and an amine can present significant challenges, especially when dealing with sterically hindered or electronically deactivated substrates.[2][3]

5-Chloro-2-(trifluoromethoxy)phenylacetic acid is a valuable building block in medicinal chemistry, with its unique substitution pattern offering a handle to modulate physicochemical properties such as lipophilicity and metabolic stability. The trifluoromethoxy group, in particular, is a bioisostere for other functionalities and can significantly impact a molecule's conformational preferences and binding affinities. However, the very features that make this compound attractive also render it a challenging substrate for amide bond formation. The bulky trifluoromethoxy group at the ortho position introduces considerable steric hindrance around the carboxylic acid, while the electron-withdrawing nature of both the chloro and trifluoromethoxy substituents deactivates the carboxyl group, making it less susceptible to nucleophilic attack.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively navigating the complexities of amide bond formation with 5-Chloro-2-(trifluoromethoxy)phenylacetic acid. We will delve into the rationale behind reagent selection, offer optimized protocols, and provide troubleshooting strategies to ensure successful and efficient synthesis of the desired amide products.

Visualizing the Core Challenge

Caption: The challenges in amide coupling with 5-Chloro-2-(trifluoromethoxy)phenylacetic acid.

Reagent Selection and Rationale: A Strategic Approach

The success of an amide coupling reaction hinges on the judicious selection of the coupling reagent, additives, base, and solvent. For a substrate as challenging as 5-Chloro-2-(trifluoromethoxy)phenylacetic acid, a systematic approach to reagent choice is paramount.

Coupling Reagents: Overcoming Activation Barriers

Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), while widely used, may prove insufficient for this substrate due to the formation of a relatively stable O-acylisourea intermediate that is slow to react with the amine. More potent activating agents are generally required.

Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are excellent candidates.[4] These reagents rapidly convert the carboxylic acid into a highly reactive activated ester, facilitating the subsequent aminolysis.[4] HATU is often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-ester.[4][5]

Acyl Fluoride Precursors: An alternative and highly effective strategy for sterically hindered and electron-deficient substrates is the in situ formation of an acyl fluoride.[3][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or the combination of a fluorinating agent like XtalFluor-E with a base can generate the acyl fluoride, which is a small and highly reactive electrophile, minimizing steric hindrance during the coupling step.[3][5]

Additives: Minimizing Side Reactions and Enhancing Reactivity

When using carbodiimide or uronium/aminium-based coupling reagents, the inclusion of an additive is crucial.

-

Hydroxybenzotriazoles (HOBt and HOAt): These additives react with the activated carboxylic acid intermediate to form an active ester, which is more reactive towards the amine and less prone to side reactions like racemization (if an alpha-chiral center is present) and N-acylurea formation. 7-Aza-1-hydroxybenzotriazole (HOAt), the additive incorporated in HATU, is particularly effective due to neighboring group participation from the pyridine nitrogen, which accelerates the aminolysis step.[4]

-

OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): As a safer alternative to the potentially explosive HOBt and HOAt, OxymaPure® has emerged as a highly efficient additive. It forms activated esters with comparable or even superior reactivity to those derived from HOAt.[5] COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)) methanaminium hexafluorophosphate) is a uronium salt that incorporates the Oxyma moiety directly.[5]

Bases: The Unsung Heroes of Amide Coupling

The choice of base is critical for both the activation of the carboxylic acid and the deprotonation of the amine.

-

Tertiary Amines: N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used non-nucleophilic bases. DIPEA is often preferred due to its greater steric bulk, which minimizes potential side reactions.

-

2,4,6-Collidine: For particularly sensitive substrates or when epimerization is a concern, the more hindered and less basic collidine can be advantageous.

Solvents: Creating the Optimal Reaction Environment

The solvent must be inert to the reaction conditions and capable of solubilizing all reactants.

-

Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices. DMF is an excellent solvent for a wide range of substrates and reagents, while DCM can be advantageous for easier work-up.

-

Acetonitrile (ACN): ACN is another suitable aprotic polar solvent, particularly for reactions involving acyl fluorides.

Recommended Screening Conditions

For a new and challenging substrate like 5-Chloro-2-(trifluoromethoxy)phenylacetic acid, it is advisable to perform a small-scale screen of coupling conditions to identify the optimal protocol.

| Entry | Coupling Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temperature (°C) | Expected Outcome |

| 1 | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF | rt | Baseline, may show low conversion. |

| 2 | HATU (1.2) | - | DIPEA (2.0) | DMF | rt | High probability of success. |

| 3 | PyBOP (1.2) | - | DIPEA (2.0) | DCM | rt | Good alternative to HATU. |

| 4 | COMU (1.2) | - | DIPEA (2.0) | DMF | rt | Safer and often highly effective. |

| 5 | TFFH (1.2) | - | 2,4,6-Collidine (2.0) | ACN | 50 | Excellent for sterically demanding cases. |

Detailed Experimental Protocol: Optimized HATU-Mediated Coupling

This protocol provides a robust starting point for the amide coupling of 5-Chloro-2-(trifluoromethoxy)phenylacetic acid with a primary or secondary amine.

Materials and Reagents

-

5-Chloro-2-(trifluoromethoxy)phenylacetic acid

-

Amine (primary or secondary)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon inlet

-

Syringes

-

Standard glassware for work-up and purification

Reaction Setup and Execution

Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Chloro-2-(trifluoromethoxy)phenylacetic acid (1.0 equivalent).

-

Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.2 M concentration).

-

To the stirred solution, add the amine (1.1 equivalents), followed by HATU (1.2 equivalents), and finally N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Conversion | Insufficiently reactive coupling conditions. | Switch to a more potent coupling reagent (e.g., TFFH for acyl fluoride formation). Increase the reaction temperature (e.g., to 50 °C). |

| Poor quality of reagents (e.g., moisture). | Use freshly opened or properly stored anhydrous solvents and reagents. | |

| Formation of Side Products | Reaction of DIPEA with the activated intermediate. | Use a more sterically hindered base like 2,4,6-collidine. |

| Epimerization (if applicable). | Lower the reaction temperature and consider using a reagent/additive system known for low racemization (e.g., COMU). | |

| Difficult Purification | Byproducts from the coupling reagent (e.g., tetramethylurea from HATU). | Ensure thorough aqueous work-up. The use of water-soluble reagents like EDC can simplify purification. |

Characterization and Data Analysis

The final amide product should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the amide. ¹⁹F NMR is particularly useful for verifying the integrity of the trifluoromethoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound.

Conclusion

The successful synthesis of amides from 5-Chloro-2-(trifluoromethoxy)phenylacetic acid is readily achievable with a thoughtful and strategic approach to reaction design. The steric and electronic challenges posed by this substrate can be overcome by employing highly reactive coupling reagents such as HATU or by utilizing an acyl fluoride-based strategy. The optimized protocol and troubleshooting guide presented herein provide a solid foundation for researchers to efficiently synthesize these valuable compounds, thereby accelerating their drug discovery and development programs.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Sharma, A., & Kumar, P. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 56(44), 6094-6098. [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434. [Link]

-